MS049 is a potent and selective inhibitor of PRMT4 (IC50 = 34 nM) and PRMT6 (IC50 = 43 nM). It is less active against additional type I PRMTs (IC50s = >130, >220, and 1.6 µM for PRMT1, PRMT3, and PRMT8, respectively) and displays no inhibition against type II or type III PRMTs nor any additional methyltransferases or nonepigenetic targets tested. MS049 has been shown to reduce the H3R2me2a mark in HEK293 cells with an IC50 value of 0.97 µM and also, unexpectedly, to reduce H4R3me2a in HEK293 cells. For more information on MS049 please visit the Structural Genomics Consortium (SGC). The negative control, MS049N, for MS049 is also available exclusively through the SGC. You can submit a request to receive the negative control here.
Relevance: Both (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate and N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride share the presence of a phenylmethoxy group, also known as a benzyloxy group. This structural similarity suggests potential overlap in their physicochemical properties and potential for interacting with biological targets.
Relevance: Similar to N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride, this compound possesses a phenylmethoxy group within its structure. The presence of this shared moiety indicates a degree of structural relatedness and suggests that these compounds might exhibit comparable physicochemical characteristics and potential for biological interactions.
Relevance: Sharing the phenylmethoxy group with N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride, this compound demonstrates a structural link. The presence of this common structural element implies a level of similarity in their physicochemical properties and potential for biological target engagement.
Relevance: Both SCH28080 and N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride share the presence of the phenylmethoxy group in their structures. This shared moiety highlights a structural similarity that might contribute to similar physicochemical properties and potential interactions with biological systems. , ,
Relevance: MK-677 and N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride share the phenylmethoxy group within their structures. This structural commonality suggests a degree of relatedness and raises the possibility of shared physicochemical properties and potential for interacting with biological targets, despite their distinct pharmacological profiles. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brimonidine-d4 is intended for use as an internal standard for the quantification of brimonidine by GC- or LC-MS. Brimonidine is an agonist of α2-adrenergic receptors (α2-ARs; Kis = 2.7, 52, and 44 nM for α2A, α2B, and α2C-ARs, respectively, in CHO cells). It is selective for α2-ARs over α1-ARs (Ki = 1,800 nM in human brain). Brimonidine lowers intraocular pressure in DBA/2J mice, a model of glaucoma, to control levels when applied topically to the eye as a 0.1% solution. It also inhibits glutamate release, prevents upregulation of NMDA receptors containing NR1 and NR2A subunits, and protects rat retinal ganglion cells against glutamate excitotoxicity in a rat model of retinal ischemia when administered at a dose of 1 mg/kg per day. Formulations containing brimonidine have been used in the treatment of open-angle glaucoma and ocular hypertension.
Ranolazine-d5 is intended for use as an internal standard for the quantification of ranolazine by GC- or LC-MS. Ranolazine is a piperazine derivative with cardioprotective activity. It reduces the late sodium current (INa) in mouse myocytes expressing the long QT syndrome 3 mutant sodium channel DKPQ, ventricular myocytes isolated from a canine model of heart failure, guinea pig ventricular myocytes exposed to hydrogen peroxide or anemone toxin-II, and HEK293 cells expressing human Nav1.5 channels (IC50s = 5.9-15 μM) as well as the late potassium current (IKr) in canine ventricular myocytes and HEK293 cells (IC50s = 11.5 and 14.4 μM, respectively). Ranolazine also inhibits radioligand binding to α1-, β1-, and β2-adrenergic receptors (Kis = 8.2-19.5, 1.4-8.6, and 0.5-14.8 μM, respectively). In vivo, ranolazine (480 μg/kg per min) reduces clofilium-induced prolongation of the QTc interval and Torsade de Pointes (TdP) in rabbits. Ranolazine also reduces interstitial collagen deposition as well as atrial natriuretic peptide (ANP;), connective tissue growth factor (CTGF), brain natriuretic peptide (BNP;), and matrix metalloproteinase-2 (MMP-2) mRNA levels, and prevents left ventricular dilation in a mouse model of cardiotoxicity induced by doxorubicin.
YW3-56 is an inhibitor of protein arginine deiminase 2 (PAD2) and PAD4 (IC50s = 0.5-1 and 1-5 μM, respectively). It inhibits the growth of U2OS osteosarcoma cells (IC50 = ~2.5 μM) in a p53-dependent manner via induction of SESN2 and subsequent inhibition of mTORC1. YW3-56 (10 mg/kg) reduces tumor growth in an S-180 murine sarcoma tumor model. It also inhibits tumor growth in the 1883 MDA-MB-231 breast cancer bone metastasis mouse xenograft model.
(S)-3’-amino Blebbistatin is a more stable and less phototoxic form of (–)-blebbistatin, which is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (–)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50s = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 80 µM). Through these effects, it blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. The addition of a 3’-amino group decreases the inherent fluorescence while retaining the activity of (–)-blebbistatin. (S)-3'-amino Blebbistatin has the same stereochemistry as the active (–)-blebbistatin enantiomer.
GM 1489 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) with Ki values of 0.002, 0.1, 0.5, 0.2, and 20 μM for MMP-1, MMP-8, MMP-2, MMP-9, and MMP-3, respectively. It reduces 5-aza-2'-deoxycytidine-induced increases in MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-14 expression as well as cell invasion in AsPC-1, BxPC-3, Hs766T, MiaPaCa2, and PANC-1 cancer cells. Topical administration of GM 1489 (100 μg) inhibits increases in ear thickness and epidermal hyperplasia induced by phorbol 12-myristate 13-acetate (TPA;) and phorbol dibutyrate (PdiBu) in mice.
Lythridine is a biphenyl quinolizidine lactone alkaloid originally isolated from Fraxinus sinica that has antimalarial properties. It has also been found in H. salicifolia. 13,14-Dihydro-2',14beta-dihydroxy-4'',5''-dimethoxylythran-12-one is a natural product found in Heimia myrtifolia, Heimia montana, and Heimia salicifolia with data available.
(S)-3’-hydroxy Blebbistatin is a more stable and less phototoxic form of (–)-blebbistatin, which is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (–)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50s = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 80 µM). Through these effects, it blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. The addition of a 3’-hydroxy group decreases the inherent fluorescence while retaining the activity of (–)-blebbistatin. (S)-3'-hydroxy-Blebbistatin has the same stereochemistry as the active (–)-blebbistatin enantiomer.